N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a norbornane-like framework with a 3-oxo group and three methyl substituents at positions 4, 7, and 6. The aryl moiety is a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-17(2)18(3)8-9-19(17,11-15(18)21)16(22)20-13-7-6-12(23-4)10-14(13)24-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZXBLVFBLTHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method is the Diels-Alder reaction, which forms the bicyclic core. This reaction can be followed by various functional group modifications to introduce the 2,4-dimethoxyphenyl and carboxamide groups. For example, the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Useful for converting ketones to alcohols or amides to amines.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the context of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure allows for high-affinity binding to its targets, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aryl Moieties
N-(2,5-Difluorophenyl) Analogs
- The logP value (lipophilicity) is expected to be lower than the dimethoxyphenyl analog due to reduced hydrophobicity of fluorine .
N-(3,4-Difluorophenyl) Analogs
- Compound: N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide Molecular Formula: C₁₆H₁₇F₂NO₃ Molecular Weight: 309.31 g/mol Key Features: The 3,4-difluorophenyl substituent and additional oxygen atom in the bicyclo framework (2-oxabicyclo) reduce ring strain and increase polarity (polar surface area: 44.732 Ų).
Carbazolyl Derivatives
- Compound: N-(9-Ethylcarbazol-3-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide Molecular Formula: C₂₃H₂₇N₂O₃ Molecular Weight: 385.48 g/mol Key Features: The bulky 9-ethylcarbazolyl group may enhance π-π stacking interactions in biological systems but reduce solubility. The oxabicyclo structure further modifies electronic properties compared to the non-oxa parent compound .
Physicochemical Properties
The table below compares key properties of structural analogs:
*Estimated based on structural similarity.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl analogs exhibit lower logP values compared to dimethoxyphenyl derivatives, where methoxy groups increase hydrophobicity.
- Oxabicyclo Modifications: The 2-oxabicyclo framework reduces logP (e.g., 3.23 vs. ~2.8 for non-oxa analogs) due to increased polarity from the oxygen atom .
Biological Activity
N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including anti-inflammatory, anticancer, and neuroprotective effects, supported by research findings and case studies.
- Molecular Formula : C19H24N2O4
- Molecular Weight : 344.41 g/mol
- CAS Number : 1005085-26-6
1. Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. A study indicated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process .
2. Anticancer Properties
Several studies have investigated the anticancer potential of bicyclic compounds. For instance:
- Cytotoxicity : A recent study demonstrated that a related compound showed cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.05 μM to 0.3 μM .
- Mechanism of Action : The anticancer activity is hypothesized to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways involving AKT signaling .
3. Neuroprotective Effects
Neuroprotective properties have been observed in compounds with similar structures:
- Oxidative Stress Reduction : Compounds have been reported to reduce reactive oxygen species (ROS) production in neuronal cells, thereby protecting against oxidative stress-induced damage .
- Cognitive Function Improvement : In vivo studies suggest that these compounds may enhance cognitive function and memory retrieval in animal models of Alzheimer's disease .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, a derivative of N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane was administered to mice with induced inflammation. The results showed a significant reduction in swelling and pain compared to the control group.
Case Study 2: Anticancer Activity
A study involving human cancer cell lines treated with N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane demonstrated its potential as an effective chemotherapeutic agent by significantly reducing cell viability after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
